molecular formula C6H13NO B1322829 3-(Methoxymethyl)pyrrolidine CAS No. 936940-38-4

3-(Methoxymethyl)pyrrolidine

Cat. No. B1322829
M. Wt: 115.17 g/mol
InChI Key: GTINRJGGSAKCEO-UHFFFAOYSA-N
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Description

The compound "3-(Methoxymethyl)pyrrolidine" is a pyrrolidine derivative that is of interest in various chemical and pharmaceutical research areas. Pyrrolidine derivatives are known for their applications in drug development due to their presence in a variety of bioactive molecules. The methoxymethyl group attached to the pyrrolidine ring can influence the compound's reactivity and physical properties, making it a valuable moiety in synthetic chemistry .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones involves the formation of compounds with potential anti-inflammatory and analgesic properties . Another example is the reaction of (S)-2-(methoxymethyl)pyrrolidine with chloro-dimethyldihydroborinines, leading to the formation of a lithium salt with a novel polymeric structure . Additionally, the asymmetric acylation of carboxamides with a trans-2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary has been reported, showcasing the utility of pyrrolidine derivatives in stereoselective synthesis .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives can be complex and is often studied using various spectroscopic techniques. For example, the crystal structure of lithium (S)-1-[2′-(methoxymethyl)pyrrolidin-1′-yl]-3,5-dimethylboratabenzene shows infinite chains with alternating bis(boratabenzene)lithiate sandwich units and tetrahedral LiN2O2 centers . The structure of pyridine derivatives has also been analyzed, revealing the effects of substituents on emission spectra .

Chemical Reactions Analysis

Pyrrolidine derivatives undergo a variety of chemical reactions. The photoreaction of methyl 4-pyridinecarboxylate in methanol under different atmospheric conditions results in methoxylation at different positions on the pyridine ring . The synthesis of optically active triamines from 2,6-bis(aminomethyl)pyridine involves coordination to metal ions like CuII, demonstrating the reactivity of pyrrolidine derivatives in complex formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of methoxymethyl groups can affect the solubility and reactivity of the compound. The optical properties of pyridine derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, indicating that substituents can significantly impact these properties . The synthesis of radioligands for in vivo studies of neuronal nicotinic acetylcholine receptors also highlights the importance of the physical and chemical properties of pyrrolidine derivatives in medicinal chemistry .

Scientific Research Applications

  • Drug Discovery

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives .
    • The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
  • Pharmacology

    • Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents .
    • They play key roles in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
    • Pyrrolidine derivatives exhibit a wide range of important activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
  • Chiral Auxiliaries

    • Chiral pyrrolidine auxiliaries are frequently used due to good availability and efficient transfer of chirality via the rigid pyrrolidine scaffold .
    • They are used in diastereoselective syntheses .
  • Breast Cancer Treatment

    • Compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .
    • The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .
  • Anticonvulsant and Antinociceptive Activities

    • A series of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione hybrids were synthesized and evaluated for their anticonvulsant and antinociceptive activities in vivo in animal models using MES, scPTZ, and psychomotor tests (6 Hz) .
  • Antidepressant Activity

    • Pyrrolidinone derivatives have been found to exhibit antidepressant activity .
  • Metal–Organic Frameworks and Covalent-Organic Frameworks

    • Chiral pyrrolidine functionalized MOFs and COFs have been synthesized .
    • These materials are used in various asymmetric reactions, including aldol reaction, Mannich reaction, Michael reaction, Diels–Alder reaction, α-amination of aldehydes, and α-alkylation of aldehydes .
    • They provide a platform to mimic and explore the catalytic processes in a biological system .
  • Antiparasitic Activity

    • Some pyrrolidine derivatives have been found to be promising candidates against xL3 motility .

Safety And Hazards

The safety data sheet for a similar compound, (S)-(+)-2-(Methoxymethyl)pyrrolidine, indicates that it is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrrolidine derivatives, including “3-(Methoxymethyl)pyrrolidine”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTINRJGGSAKCEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629421
Record name 3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)pyrrolidine

CAS RN

936940-38-4
Record name 3-(Methoxymethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxymethyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
D Swain, AS Yadav, C Sasapu, V Akula… - Microchemical …, 2020 - Elsevier
Drug substances undergo degradation during manufacturing process and storage of finished pharmaceutical products which often results in the generation of degradation products. …
Number of citations: 12 www.sciencedirect.com
GA Zentmyer, Y Pinkas, A Kariv, R Kenneth, D Zutra… - Phytoparasitica, 1983 - Springer
When damaging diseases of cultivated crops are first noticed, they are often automatically and erroneously considered to be new to the country. Although some causal agents might …
Number of citations: 4 link.springer.com
JF da Costa, O Caamaño, F Fernández, X García-Mera… - Tetrahedron, 2010 - Elsevier
Starting from readily available N-benzyl protected methyl 3,5-bis(hydroxymethyl)pirrolidinecarboxylate a number of racemic methyl t-3,t-5-disubstitutedprolinates have been synthesised…
Number of citations: 15 www.sciencedirect.com

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